molecular formula C11H18ClN5 B12217402 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12217402
M. Wt: 255.75 g/mol
InChI Key: VQGHJQLDOWSULB-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with formaldehyde and 1-methylpyrazole under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the formaldehyde acts as a methylene bridge between the two pyrazole rings. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole rings.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methylpyrazol-4-yl)ethanamine,dihydrochloride: Another pyrazole derivative with similar structural features.

    4-Methylpyrazole: A simpler pyrazole compound used as an alcohol dehydrogenase inhibitor.

Uniqueness

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its dual pyrazole rings connected by a methylene bridge This structure imparts specific chemical and biological properties that distinguish it from other pyrazole derivatives

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-11(9(2)5-14-16)7-12-10-6-13-15(3)8-10;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

VQGHJQLDOWSULB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

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